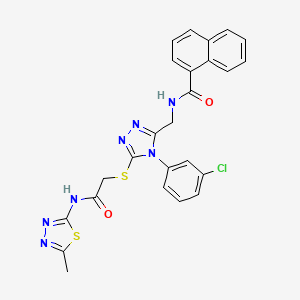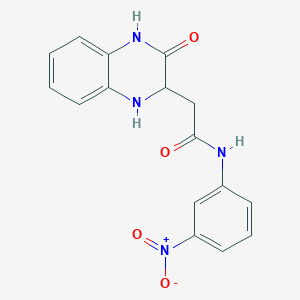
N-(3-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a useful research compound. Its molecular formula is C16H14N4O4 and its molecular weight is 326.312. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
Research on related compounds demonstrates potential antimalarial activity. For instance, derivatives synthesized from substituted 1-phenyl-2-propanones, proceeding through various chemical transformations, have shown significant antimalarial potency against Plasmodium berghei in mice. This includes excellent activity against resistant strains of parasites and potential for extended protection against infection after oral administration, suggesting clinical trial prospects for similar classes of compounds (Werbel et al., 1986).
Non-linear Optical Materials
Compounds such as N-(3-nitrophenyl)acetamide have been recognized for their role in organic non-linear optical materials. They crystallize in a specific monoclinic system, with independent molecules forming in the asymmetric unit. This highlights their potential application in optical technologies and materials science (Mahalakshmi, Upadhyaya, & Row, 2002).
Antibacterial and Antifungal Agents
A study on thiazolidinone derivatives based on a similar chemical backbone to the one found these compounds to have potent antibacterial and antifungal activities. This suggests that N-(3-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide might also be useful in developing new antimicrobial agents (Kumar et al., 2012).
Anticancer and Anti-Alzheimer's Potential
Another interesting application is in the field of drug discovery for diseases like COVID-19 and Alzheimer's. A novel quinoxaline derivative similar in structure showed promise as a candidate against COVID-19 due to its binding affinity in molecular docking studies. It also suggested potential as a drug for developing Alzheimer's disease treatments, highlighting the therapeutic versatility of compounds with such chemical frameworks (Missioui et al., 2022).
Anticonvulsant Agents
Compounds within this chemical family have also been evaluated for their anticonvulsant activity, with some showing high efficacy in experimental models. This indicates potential applications in the development of new treatments for epilepsy or seizure disorders (Ibrahim et al., 2013).
Eigenschaften
IUPAC Name |
N-(3-nitrophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4/c21-15(17-10-4-3-5-11(8-10)20(23)24)9-14-16(22)19-13-7-2-1-6-12(13)18-14/h1-8,14,18H,9H2,(H,17,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCFRDAVJMSIRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(5-Bromo-2-fluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2847901.png)

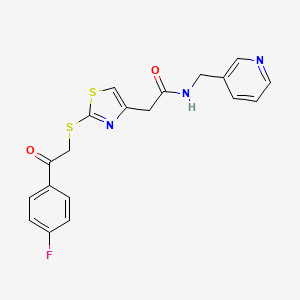
![(3,4-dimethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2847910.png)
![N-cyclohexyl-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2847911.png)
![N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2847913.png)
![tert-Butyl 7-bromo-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B2847914.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide](/img/structure/B2847916.png)
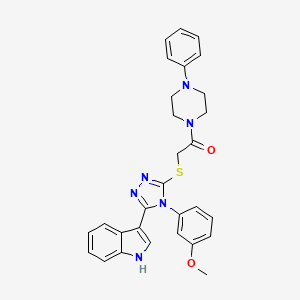

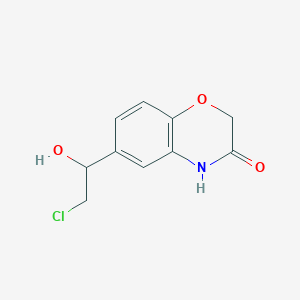
![2-Amino-2-[4-(2-methylpropyl)phenyl]propanoic acid hydrochloride](/img/structure/B2847920.png)
